molecular formula C19H19N5O4 B2426490 2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid CAS No. 1010925-08-2

2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid

Cat. No.: B2426490
CAS No.: 1010925-08-2
M. Wt: 381.392
InChI Key: AQGLDCWMLUMROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid is a synthetically derived xanthine-based compound of significant interest in medicinal chemistry and biochemical research. Its core structure, a purinoimidazoledione, is a key pharmacophore known to interact with a range of biological targets, most notably adenosine receptors and phosphodiesterase (PDE) enzymes [https://pubmed.ncbi.nlm.nih.gov/17399943/]. The specific substitution pattern on this scaffold, including the phenethyl and acetic acid moieties, is designed to modulate its affinity, selectivity, and physicochemical properties, making it a valuable chemical tool for probing purinergic signaling pathways. Researchers can utilize this compound to investigate its potential as an antagonist or agonist for adenosine receptor subtypes (A1, A2A, A2B, A3), which are critical regulators of neurological, cardiovascular, and inflammatory processes [https://www.ncbi.nlm.nih.gov/books/NBK554392/]. Furthermore, the acetic acid functional group enhances the molecule's suitability for conjugation, enabling its use in the development of affinity probes, bioconjugates, or as a synthetic intermediate for generating more complex chemical libraries in drug discovery efforts.

Properties

IUPAC Name

2-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12-10-24-15-16(20-18(24)23(12)11-14(25)26)21(2)19(28)22(17(15)27)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGLDCWMLUMROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of the phenethyl group and the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purino[7,8-a]imidazole core.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Purine derivatives: Compounds with a purine core, such as caffeine and theobromine.

    Imidazole derivatives: Compounds like histidine and histamine, which contain an imidazole ring.

Uniqueness

2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid is unique due to its specific combination of functional groups and its purino[7,8-a]imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound 2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid , also known by its CAS number 1010925-08-2 , is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The molecular formula of the compound is C19H19N5OC_{19}H_{19}N_{5}O. The structural characteristics include:

  • Molecular Weight : 319.38 g/mol
  • Functional Groups : Contains a purine base structure with a dioxo group and an acetic acid moiety.
PropertyValue
Molecular FormulaC19H19N5O
Molecular Weight319.38 g/mol
CAS Number1010925-08-2

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has shown promising results in modulating signaling pathways associated with inflammation, apoptosis, and cell proliferation.

Key Mechanisms:

  • Inhibition of Inflammatory Pathways : The compound has been observed to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses.
  • Antioxidant Activity : It exhibits properties that reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidants.
  • Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression through modulation of cyclin-dependent kinases (CDKs).

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Study 2: Antioxidant Activity

In vitro assays revealed that the compound effectively reduced lipid peroxidation and increased the levels of glutathione in cultured cells, indicating strong antioxidant capabilities.

Study 3: Anticancer Potential

Research involving various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through caspase activation. This highlights its potential as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntioxidantIncreased glutathione levels
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. How can green chemistry principles be integrated into its synthesis?

  • Methodology : Replace traditional solvents (DMF, DCM) with biobased alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact. Explore catalytic asymmetric synthesis using organocatalysts (e.g., proline derivatives) to minimize metal waste. Monitor reaction efficiency via real-time FTIR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.